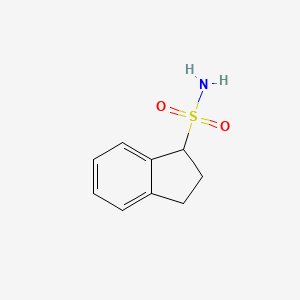

2,3-dihydro-1H-indene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAROQGOUCFPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1h Indene 1 Sulfonamide

Strategies for the De Novo Synthesis of the 2,3-dihydro-1H-indene-1-sulfonamide Core

The creation of the this compound scaffold can be approached in two primary ways: by first forming the dihydroindene ring system and then adding the sulfonamide group, or by building the molecule with the sulfonamide already incorporated.

Approaches to the Dihydroindene Ring System for Sulfonamide Introduction

The construction of the dihydroindene (also known as indane) ring is a critical first step in many synthetic strategies. Various methods have been developed to synthesize this bicyclic system, which can then be functionalized with a sulfonamide group.

One common approach involves the cyclization of appropriately substituted phenylpropanes. For instance, Friedel-Crafts type reactions, such as intramolecular acylation of 3-arylpropanoic acids or their corresponding acid halides, can yield indanones. organic-chemistry.org These indanones serve as key intermediates, which can be further modified. For example, 2,3-dihydro-1H-inden-1-one can be converted to 2,3-dihydro-1H-inden-1-amine, a precursor for sulfonamide synthesis. google.com

Another strategy involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes, catalyzed by metals like platinum or ruthenium, to produce substituted indenes. organic-chemistry.org Additionally, iron(III) chloride has been shown to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to form functionalized indene (B144670) derivatives with high regioselectivity. organic-chemistry.org

A sequence of palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis of substituted phenols can also be employed to construct the indene skeleton. organic-chemistry.org This method offers good control over the placement of functional groups. Furthermore, rhodium(I) catalysts can facilitate the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives. organic-chemistry.org

The table below summarizes some of the key reactions used to form the dihydroindene ring system.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product |

| Intramolecular Acylation | 3-Arylpropanoic acids/halides | Acid promoters | Indanones |

| Cycloisomerization | 1-Alkyl-2-ethynylbenzenes | PtCl2, PtCl4, [RuCl2(CO)3]2 | Substituted indenes |

| N-Benzylic Sulfonamide Cyclization | N-Benzylic sulfonamides, internal alkynes | FeCl3 | Functionalized indenes |

| Suzuki Coupling & Metathesis | Substituted phenols, boronic acids | Pd and Ru catalysts | Functionalized indenes |

| Boronic Acid Cyclization | 2-(Chloromethyl)phenylboronic acid, alkynes | Rh(I) catalyst | Indene derivatives |

Introduction of the Sulfonamide Moiety onto Dihydroindene Scaffolds

Once the dihydroindene scaffold is in place, the sulfonamide group can be introduced. A prevalent method is the sulfonation of the indene ring followed by conversion to the sulfonamide. This typically involves treating the dihydroindene with a sulfonating agent like chlorosulfonic acid to introduce a sulfonyl chloride group (-SO2Cl) onto the aromatic ring, usually at the 5-position. This highly reactive sulfonyl chloride can then be reacted with ammonia (B1221849) or a primary or secondary amine to form the desired sulfonamide. wikipedia.orgwikipedia.org

For example, 2,3-dihydro-1H-indene can be sulfonated and then chlorinated to yield 2,3-dihydro-1H-indene-5-sulfonyl chloride. This intermediate is a versatile building block for creating a variety of sulfonamide derivatives through reaction with different amines. Anhydrous conditions are often necessary during these steps to prevent the hydrolysis of the sulfonyl chloride back to the sulfonic acid.

A direct approach to sulfonamides from aryl carboxylic acids has also been developed, involving a copper-catalyzed decarboxylative halosulfonylation followed by a one-pot amination. nih.gov This method avoids the need for pre-functionalized starting materials. nih.gov

The table below outlines the general steps for introducing a sulfonamide group onto a dihydroindene ring.

| Step | Reagent | Intermediate/Product |

| Sulfonation | Chlorosulfonic acid or sulfur trioxide complexes | Dihydroindene-5-sulfonic acid |

| Chlorination | Thionyl chloride or phosphorus pentachloride | Dihydroindene-5-sulfonyl chloride |

| Amination | Ammonia or an amine | 2,3-dihydro-1H-indene-5-sulfonamide |

Functional Group Interconversions and Derivatization Approaches

The versatility of the this compound scaffold allows for a wide range of chemical modifications to fine-tune its properties. These modifications can be made at the sulfonamide nitrogen, the aromatic ring, or the aliphatic part of the indene system.

Reactions at the Sulfonamide Nitrogen: N-Substitution and Amide Formation

The nitrogen atom of the sulfonamide group is a key site for derivatization. N-alkylation and N-arylation reactions can be performed to introduce a variety of substituents. organic-chemistry.org For instance, N-alkylation of sulfonamides can be achieved using alcohols as alkylating agents in the presence of a manganese dioxide catalyst under solvent-free conditions. organic-chemistry.org Ruthenium complexes can also catalyze the N-alkylation of primary sulfonamides. organic-chemistry.org

Furthermore, the sulfonamide nitrogen can participate in the formation of sulfonylureas by reacting with isocyanates or amides. organic-chemistry.orgprepchem.com For example, reacting 2,3-dihydro-5-indenylsulfonamide with 4-chlorophenylisocyanate in the presence of a base yields N-([(4-chlorophenyl)amino]carbonyl)-2,3-dihydro-1H-indene-5-sulfonamide. prepchem.com

The table below provides examples of reactions at the sulfonamide nitrogen.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alcohols, Manganese dioxide | N-Alkyl sulfonamides |

| N-Alkylation | Alcohols, Ruthenium complex | N-Alkyl sulfonamides |

| Sulfonylurea formation | Isocyanates (e.g., 4-chlorophenylisocyanate) | N-substituted sulfonylureas |

| Sulfonylurea formation | Amides | Sulfonylureas |

Modifications of the Indene Ring: Aromatic and Aliphatic Substitutions

The indene ring itself offers multiple positions for substitution, allowing for the introduction of various functional groups to modulate the molecule's properties. nih.govscispace.com Modifications can be made to both the aromatic and aliphatic portions of the ring system.

Aromatic substitution reactions can introduce groups like halogens, alkyls, or alkoxy groups onto the benzene (B151609) ring of the dihydroindene core. For example, the synthesis of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride starts with 6-methoxy-2,3-dihydro-1H-indene, which is then chlorosulfonated.

The aliphatic five-membered ring can also be functionalized. For instance, a lipophilic group can be introduced at the 2- or 3-position of the 2,3-dihydro-1H-indene scaffold. researchgate.net

Strategies Involving Halogenated Dihydroindene Intermediates for Sulfonamide Synthesis

Halogenated dihydroindene intermediates can serve as valuable precursors in the synthesis of sulfonamides. The halogen atom can act as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions to introduce further diversity. For example, halogenated analogs of dihydroindene derivatives can be explored for enhanced biological activity. vulcanchem.com

The synthesis of N-([(4-chlorophenyl)amino]carbonyl)-2,3-dihydro-1H-indene-5-sulfonamide involves the use of 4-chlorophenylisocyanate, a halogenated reagent, to functionalize the sulfonamide nitrogen. prepchem.com

Late-Stage Functionalization Techniques for Sulfonamides

The sulfonamide functional group, a cornerstone in many pharmaceutical and agrochemical compounds, is increasingly being viewed as a versatile handle for late-stage functionalization. nih.gov This approach allows for the modification of complex molecules at a late stage of the synthesis, providing a powerful tool for creating diverse chemical libraries and optimizing lead compounds without the need for de novo synthesis. chemrxiv.orgresearchgate.net

Recent advancements have focused on converting the relatively inert sulfonamide group into more reactive intermediates. One prominent strategy involves the generation of sulfonyl radical intermediates through a metal-free photocatalytic approach. nih.govacs.org This method allows for the hydrosulfonylation of alkenes, expanding the possibilities for derivatization. acs.org The process typically involves the formation of N-sulfonylimines, which then act as precursors to the sulfonyl radicals under mild photocatalytic conditions. nih.govacs.org

Another innovative technique is the diazotization-enabled deaminative functionalization of primary sulfonamides. nih.gov This protocol avoids the need for pre-functionalization of the sulfonamide and allows for its conversion into sulfonyl chlorides, sulfonates, and other complex sulfonamides. nih.gov The mild conditions and broad functional group tolerance of these methods make them highly suitable for the late-stage modification of intricate molecules. chemrxiv.org

These late-stage functionalization techniques offer significant potential for modifying this compound to generate novel derivatives with potentially enhanced biological activities. The ability to introduce a wide array of functional groups onto the sulfonamide moiety opens new avenues for exploring the chemical space around this scaffold.

Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers

The 2,3-dihydro-1H-indene scaffold features a chiral center at the C-1 position when substituted, as is the case in this compound. The synthesis of enantiomerically pure forms of such compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Asymmetric synthesis aims to directly produce a single enantiomer. While specific methods for the asymmetric synthesis of this compound are not extensively detailed in the available literature, general strategies for related structures provide valuable insights. For instance, catalytic asymmetric transformations have been developed for other sulfur-containing chiral compounds, such as the synthesis of enantioenriched sulfinimidate esters from sulfilimidoyl fluorides using a bifunctional tertiary amine–hydrogen bond donor catalyst. chemrxiv.org Such catalytic approaches could potentially be adapted for the asymmetric synthesis of sulfonamides. The synthesis of chiral 2,3-dihydro-1H-indene derivatives has been explored for applications such as melatonergic ligands, highlighting the interest in stereochemically defined indane scaffolds. researchgate.net

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. This is often achieved by using chiral resolving agents that form diastereomeric salts with the racemic compound, which can then be separated by crystallization. While specific chiral resolution protocols for this compound are not explicitly described, various chiral resolution reagents are commercially available and could be screened for this purpose. ambeed.com

Patent Literature Overview of this compound Synthesis and Applications

A review of the patent literature reveals the interest in 2,3-dihydro-1H-indene derivatives and sulfonamide-containing compounds for various therapeutic applications. Although patents specifically claiming this compound as a primary invention are not prominent, related structures are frequently cited.

For instance, patent US20200157066A1 describes sulfonamide compounds where an indanyl group (2,3-dihydro-1H-indenyl group) is a possible substituent. google.com These compounds are investigated for their potential therapeutic uses. Another patent, US11492346B2, focuses on benzisoxazole sulfonamide derivatives for pharmaceutical compositions, indicating the broad interest in sulfonamide-based scaffolds in drug discovery. google.com

The applications claimed in patents for structurally related compounds are diverse. For example, substituted 2,3-dihydro-1H-isoindol-1-one derivatives, which share a similar bicyclic core, are patented for their potential in treating angiogenesis-related diseases and proliferative diseases due to their kinase inhibitory activity. epo.org Furthermore, the discovery of 2,3-dihydro-1H-indene-5-sulfonamide derivatives as NLRP3 inflammasome inhibitors for potential colitis therapy underscores the therapeutic relevance of this structural class. orcid.org

The synthesis routes described in these patents often involve multi-step sequences starting from commercially available indanone or indene precursors. nih.gov Functionalization of the indene core, followed by the introduction of the sulfonamide moiety, is a common strategy.

Mechanistic Insights into the Biological Activity of 2,3 Dihydro 1h Indene 1 Sulfonamide and Its Derivatives

Enzyme Inhibition Mechanisms by 2,3-dihydro-1H-indene-1-sulfonamide Analogues

Derivatives of this compound have been shown to interact with and modulate the activity of several key enzymes through various mechanisms.

Carbonic Anhydrase Isoform Inhibition (hCA I, hCA II, hCA IX, hCA XII)

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtandfonline.com The inhibitory mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) in the enzyme's active site. nih.gov Several studies have explored the inhibitory potential of this compound derivatives against various human (h) CA isoforms.

One study synthesized a series of sulfonamides derived from aminoindanes and investigated their inhibitory effects on hCA I and hCA II. tandfonline.comtandfonline.com The results, as summarized in the table below, indicated that N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide was the most potent inhibitor against hCA I. tandfonline.comtandfonline.com

Another investigation focused on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides with bulky moieties, including a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring. nih.gov This particular compound (15) demonstrated significant inhibitory activity against hCA II and hCA IX, with Ki values of 6.1 nM for hCA IX, which was more potent than the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov Molecular docking studies confirmed that these compounds bind to the Zn(II) ion in the active site. nih.gov

Interactive Table: Carbonic Anhydrase Inhibition by this compound Analogues

| Compound | Isoform | Inhibition Constant (Ki) |

|---|---|---|

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | 46 ± 5.4 µM |

| Compound 15 (5,6-dimethoxy-2,3-dihydro-1H-indene fused to pyrazole ring) | hCA II | Favorable Inhibition |

| Compound 15 (5,6-dimethoxy-2,3-dihydro-1H-indene fused to pyrazole ring) | hCA IX | 6.1 nM |

Dihydropteroate (B1496061) Synthetase Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of bacteria and some eukaryotes. nih.govwikipedia.org Sulfonamides, acting as structural analogs of the natural substrate p-aminobenzoic acid (pABA), competitively inhibit DHPS. wikipedia.orgresearchgate.net This inhibition disrupts the synthesis of dihydrofolate, a precursor for nucleic acid synthesis, thereby halting cell division. wikipedia.orgresearchgate.net The mechanism involves the sulfonamide binding to the pterin-pABA binding pocket of the enzyme. nih.gov While specific studies on this compound itself as a DHPS inhibitor are not extensively detailed in the provided results, the general mechanism for sulfonamides applies. The indane moiety would represent a structural variation to the typical sulfonamide structure, potentially influencing its binding affinity and selectivity for the DHPS active site.

Pyruvate Kinase M2 Activation

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is often overexpressed in tumor cells. nih.govrsc.org Unlike other isoforms, PKM2 activity is highly regulated, and its activation can suppress tumor growth by altering cancer cell metabolism. nih.gov Certain small molecules can activate PKM2 by binding to a site at the subunit interaction interface, which is distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). nih.gov This binding promotes the formation of a stable, constitutively active tetrameric form of the enzyme. rsc.orgnih.gov

A study on 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides identified a derivative containing a 5-(2,3-dihydro-1H-indene) moiety (compound 40) as an activator of PKM2, with an AC50 value of 4.6 μM. nih.gov Another study on novel sulfonamides also demonstrated their potential as PKM2 activators, leading to anticancer effects. rsc.org In silico and surface plasmon resonance (SPR) studies confirmed the direct binding and high affinity of these sulfonamide derivatives to the PKM2 activator site, inducing tetramerization of the enzyme. rsc.org

Interactive Table: Pyruvate Kinase M2 Activation by a 2,3-dihydro-1H-indene Derivative

| Compound | Target | Activation Concentration (AC50) |

|---|

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govmdpi.com Inhibitors of tyrosinase are of great interest for cosmetic and medicinal applications. nih.gov Chalcone-like derivatives of 2,3-dihydro-1H-inden-1-one have been identified as potent tyrosinase inhibitors. nih.govresearchgate.net

One study reported that two such derivatives, compounds 5a and 5b, were effective inhibitors of the diphenolase activity of tyrosinase, with IC50 values of 12.3 μM and 8.2 μM, respectively. nih.gov Kinetic studies revealed that these compounds act as reversible and competitive inhibitors. nih.gov This competitive inhibition suggests that the compounds bind to the active site of the enzyme, likely interacting with the copper ions, and compete with the natural substrate, L-DOPA. nih.govnih.gov

Interactive Table: Tyrosinase Inhibition by 2,3-dihydro-1H-inden-1-one Chalcone-like Derivatives

| Compound | Target | IC50 | Inhibition Type |

|---|---|---|---|

| Compound 5a | Tyrosinase (diphenolase activity) | 12.3 µM | Reversible, Competitive |

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes choline-based esters and its activity increases in the later stages of Alzheimer's disease. pdbj.org A study led to the discovery of a potent and selective BChE inhibitor, N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide, with an IC50 of 21.3 nM. pdbj.org The crystal structure of human BChE in complex with the most potent stereoisomer revealed the specific binding mode within the enzyme's active site. pdbj.org The interaction of sulfonamide-based carbamates with the BChE active site has also been studied, showing that they interact with the catalytic anionic site (CAS), which includes the key serine residue (Ser226). mdpi.com

Receptor Binding and Modulation by this compound Derivatives

In addition to enzyme inhibition, derivatives of 2,3-dihydro-1H-indene have shown the ability to bind to and modulate the function of specific receptors.

One area of investigation has been the development of retinoic acid receptor α (RARα) agonists. nih.gov A series of indene-derived compounds were synthesized and evaluated for their RARα binding activity. One such compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, demonstrated moderate binding affinity for RARα and was potent in inducing cell differentiation. nih.gov

Furthermore, derivatives of 2,3-dihydro-1H-indene-5-sulfonamide have been explored as inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. researchgate.net These compounds have shown potential in targeting colon inflammation. researchgate.net While the direct receptor target on the NLRP3 inflammasome is not explicitly detailed, the inhibitory action suggests a specific binding interaction that modulates the assembly or activation of this complex.

Other Proposed Mechanisms of Action for Dihydroindene Sulfonamides

Beyond the well-established roles of sulfonamides, derivatives of this compound have been investigated for a variety of other biological activities. These alternative mechanisms of action highlight the versatility of the dihydroindene sulfonamide scaffold in interacting with a diverse range of biological targets, including enzymes and receptors involved in cancer, inflammation, and metabolic diseases.

Anticancer Mechanisms

Several derivatives of this compound have demonstrated potential as anticancer agents through various mechanisms.

Tubulin Polymerization Inhibition: Certain dihydroindene derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis. nih.gov One study reported a series of dihydro-1H-indene derivatives with potent antiproliferative activity against multiple cancer cell lines. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a hallmark of cancer. Some 2-thiouracil-5-sulfonamide derivatives containing a dihydroindene moiety have been synthesized and shown to act as inhibitors of CDK2A. mdpi.com This inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. mdpi.com

Receptor Tyrosine Kinase Inhibition: Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that, when aberrantly activated, can drive the growth of various cancers. Novel azo-based sulfonamides have been synthesized and shown to inhibit the FGFR2 kinase receptor, with some compounds demonstrating significant cytotoxicity against breast cancer cell lines. chemmethod.com

| Compound Class | Mechanism of Action | Key Findings | Reference |

| Dihydro-1H-indene derivatives | Tubulin Polymerization Inhibition (Colchicine Site Binding) | Induced cell cycle arrest at G2/M phase and apoptosis. | nih.gov |

| 2-Thiouracil-5-sulfonamide derivatives | CDK2A Inhibition | Showed potent growth inhibitory activity against various human cancer cell lines. | mdpi.com |

| Azo-based sulfonamides | FGFR2 Kinase Receptor Inhibition | Exhibited high cytotoxicity against MCF-7 breast cancer cells. | chemmethod.com |

Anti-inflammatory Mechanisms

The dihydroindene sulfonamide scaffold has also been explored for its anti-inflammatory properties.

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by activating inflammatory caspases and inducing the production of pro-inflammatory cytokines. preprints.orgresearchgate.net Derivatives of 2,3-dihydro-1H-indene-5-sulfonamide have been developed as novel inhibitors of the NLRP3 inflammasome, demonstrating potential for the treatment of inflammatory conditions such as colitis. preprints.orgresearchgate.net

TNF-α Inhibition: Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases. Dihydrobenzo[cd]indole-6-sulfonamide derivatives have been identified as inhibitors of TNF-α, directly disrupting its interaction with its receptor. frontiersin.org

| Compound Class | Mechanism of Action | Key Findings | Reference |

| 2,3-dihydro-1H-indene-5-sulfonamide analogues | NLRP3 Inflammasome Inhibition | Directly bind to NLRP3, blocking its assembly and activation. | preprints.orgresearchgate.net |

| Dihydrobenzo[cd]indole-6-sulfonamide derivatives | TNF-α Inhibition | Disrupts the interaction between TNF-α and its receptor. | frontiersin.org |

Other Enzymatic Inhibition

The versatility of the dihydroindene sulfonamide structure has led to the discovery of its inhibitory activity against several other enzymes.

Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes. Certain sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties with a dihydroindene fragment have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA II. researchgate.netmdpi.com

Dual DHPS and DHFR Inhibition: In the realm of antimicrobial agents, novel N-sulfonamide 2-pyridone derivatives have been designed to act as dual inhibitors of both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, key components in the bacterial folic acid synthesis pathway. nih.govnih.gov

α-Glucosidase and Urease Inhibition: In the context of metabolic disorders, N-alkylated/aralkylated N-(4-ethoxyphenyl)-2,3-dihydrobenzo- scispace.com-dioxin-6-sulfonamides have been synthesized and evaluated for their inhibitory potential against α-glucosidase and urease, enzymes associated with carbohydrate metabolism and bacterial infections, respectively. jcsp.org.pknih.gov

| Compound Class | Enzyme Target | Key Findings | Reference |

| Sulfonamides with pyrazole- and pyridazinecarboxamide moieties | Carbonic Anhydrase (hCA II) | Showed favorable inhibitory activity towards the hCA II isoform. | mdpi.com |

| N-sulfonamide 2-pyridone derivatives | Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR) | Demonstrated potent dual inhibition of both enzymes. | nih.gov |

| N-alkylated/aralkylated N-(4-ethoxyphenyl)-2,3-dihydrobenzo- scispace.com-dioxin-6-sulfonamides | α-Glucosidase and Urease | Exhibited moderate to weak inhibitory potential. | jcsp.org.pk |

Structure Activity Relationship Studies and Lead Optimization of 2,3 Dihydro 1h Indene 1 Sulfonamide Analogues

Elucidation of Key Pharmacophores within the 2,3-dihydro-1H-indene-1-sulfonamide Scaffold

The this compound scaffold is a crucial component in the design of various biologically active molecules. researchgate.netijpsonline.comacs.orgajchem-b.comd-nb.info The core structure, consisting of a fused bicyclic system (an indane moiety) and a sulfonamide group, serves as a versatile framework for interacting with diverse biological targets. researchgate.net The sulfonamide group, in particular, is a key pharmacophoric feature due to its ability to form hydrogen bonds and act as a zinc-binding group in metalloenzymes. nih.gov The indane ring system provides a rigid and defined three-dimensional structure that can be appropriately substituted to achieve specific interactions with receptor pockets. researchgate.net

Pharmacophore modeling studies have been instrumental in identifying the essential structural elements required for biological activity. d-nb.info These models typically highlight the importance of the sulfonamide moiety, the aromatic nature of the indene (B144670) ring, and the spatial arrangement of various substituents. d-nb.info The relative orientation of these features is critical for optimal binding to the target protein.

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity of this compound analogues can be finely tuned by introducing different substituents on both the sulfonamide nitrogen and the indene ring. researchgate.netijpsonline.comacs.orgajchem-b.comd-nb.info These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for a particular biological target.

Influence of Aromatic and Heteroaromatic Substituents on the Sulfonamide Nitrogen

The nature of the substituent on the sulfonamide nitrogen plays a pivotal role in determining the biological activity of these compounds. ijpsonline.comacs.org Aromatic and heteroaromatic rings are commonly introduced at this position to enhance potency and modulate selectivity. For instance, in the context of carbonic anhydrase inhibitors, the addition of various aryl and heteroaryl groups has been shown to significantly impact the inhibitory profile against different isoforms of the enzyme. acs.orgmdpi.com

Research has demonstrated that the electronic properties of these substituents are crucial. Electron-withdrawing or electron-donating groups on the aromatic ring can alter the acidity of the sulfonamide proton, which is often involved in key interactions with the target enzyme. ijpsonline.com Furthermore, the size and shape of the substituent can influence how the molecule fits into the active site, leading to variations in potency and selectivity. researchgate.netmdpi.com

| Substituent on Sulfonamide Nitrogen | Biological Target | Observed Effect on Activity |

| Phenyl | Carbonic Anhydrase | Varies with substitution on the phenyl ring |

| Pyrazole (B372694) | Carbonic Anhydrase | Can enhance inhibitory activity |

| Pyridazine | Carbonic Anhydrase | Can influence isoform selectivity |

Role of Indene Ring Substitutions on Activity Profiles

Substitutions on the five-membered ring of the indane moiety can also have a profound impact. These modifications can introduce steric bulk or new functional groups that can engage in additional interactions with the target protein, thereby enhancing binding affinity. researchgate.net The position of these substituents is critical, as it dictates their spatial orientation and potential for interaction.

| Indene Ring Substitution | Position | Observed Effect on Activity |

| 5,6-dimethoxy | Aromatic ring | Favorable for hCA II inhibitory activity mdpi.com |

| Varies | Five-membered ring | Can introduce steric effects influencing binding researchgate.net |

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry is a critical factor in the biological activity of this compound analogues. The chiral center at the 1-position of the indene ring means that these compounds can exist as different stereoisomers, which may exhibit distinct biological activities. The absolute configuration of this stereocenter can significantly influence how the molecule orients itself within the binding site of a target protein.

Studies have shown that different enantiomers of the same compound can have vastly different potencies and selectivities. This highlights the importance of stereoselective synthesis and the evaluation of individual stereoisomers to fully understand the SAR. The three-dimensional arrangement of the sulfonamide group and other substituents relative to the indane scaffold is crucial for optimal interaction with the target. acs.org

Design Principles for Enhanced Target Affinity and Efficacy

The insights gained from SAR studies provide a foundation for the rational design of more potent and selective this compound derivatives. Several key design principles have emerged from this research. One major strategy involves structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of inhibitors that fit optimally into the active site. acs.org

Another important principle is the optimization of physicochemical properties, such as lipophilicity and solubility. These properties are crucial for ensuring that the compound can reach its target in the body and have a favorable pharmacokinetic profile. mdpi.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to predict the activity and properties of new analogues before they are synthesized. d-nb.infoacs.orgmdpi.com

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacement are powerful strategies used in drug discovery to identify novel chemical scaffolds with similar biological activity but potentially improved properties. nih.gov In the context of this compound research, these approaches have been used to explore new chemical space and overcome limitations of the original scaffold, such as poor metabolic stability or off-target effects. dntb.gov.ua

Scaffold hopping involves replacing the core 2,3-dihydro-1H-indene structure with a different chemical framework that maintains the key pharmacophoric features. nih.gov Bioisosteric replacement, on the other hand, involves substituting specific functional groups with other groups that have similar physical or chemical properties. nih.gov For example, the sulfonamide group might be replaced with another acidic functional group that can still engage in similar interactions with the target protein. These strategies have the potential to lead to the discovery of new drug candidates with improved therapeutic profiles.

Computational Approaches in the Study of 2,3 Dihydro 1h Indene 1 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, forecasting the affinity and interaction patterns. This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

For the indane sulfonamide scaffold, docking studies have been instrumental in elucidating binding modes to various enzymes. For instance, research on indane-5-sulfonamide (B1295167) as a carbonic anhydrase (CA) inhibitor utilized docking to explore its interactions within the enzyme's active site. acs.orgnih.gov X-ray crystallography studies of the related indane-5-sulfonamide in complex with human carbonic anhydrase II (hCA II) revealed that the sulfonamide moiety binds to the catalytic zinc ion, while the indane ring establishes van der Waals contacts with hydrophobic residues in the active site cavity. nih.gov

Docking simulations for a potential inhibitor like 2,3-dihydro-1H-indene-1-sulfonamide would involve preparing the 3D structure of the ligand and docking it into the crystal structure of a target protein. The simulation predicts key interactions, such as:

Hydrogen Bonds: The sulfonamide group's -NH2 and -SO2 moieties are potent hydrogen bond donors and acceptors, respectively, capable of forming strong bonds with polar residues in the active site.

Hydrophobic Interactions: The bicyclic indane core can engage in favorable hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Coordination: The sulfonamide group can coordinate with metal ions, such as the zinc ion in metalloenzymes like carbonic anhydrase.

A recent study on novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors identified a potent inhibitor, compound 15z . Mechanistic studies confirmed that this compound binds directly to the NLRP3 protein, a finding typically preceded and guided by molecular docking to predict the binding site and interactions responsible for blocking inflammasome assembly. acs.org

Table 1: Example of Molecular Docking Data for a Related Indane Sulfonamide This table is based on findings for indane-5-sulfonamide to illustrate typical docking results.

| Ligand | Target Protein | PDB ID | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Indane-5-sulfonamide | Carbonic Anhydrase II | 2QOA | Zn(II), Thr199, Thr200 | Coordination, H-Bond |

| Val121, Leu198, Val143 | Hydrophobic |

Quantum Chemical Calculations (e.g., DFT) for Electronic and Stereoelectronic Effects

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties, reactivity, and stability of molecules. These methods provide a fundamental understanding of a molecule's intrinsic characteristics, which govern its interactions with biological targets.

For a molecule like this compound, DFT calculations can determine several key parameters:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The red areas (negative potential) on an MEP map, typically around the sulfonamide oxygens, indicate sites likely to act as hydrogen bond acceptors, while blue areas (positive potential) on the amine protons indicate hydrogen bond donor sites.

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov

Studies on various sulfonamide derivatives have utilized DFT methods, often with the B3LYP functional and basis sets like 6-31G(d) or 6-311G+(d,p), to analyze their structural and electronic features and correlate them with observed biological activity. nih.gov

Table 2: Representative Data from Quantum Chemical Calculations for a Sulfonamide This table presents typical parameters obtained from DFT calculations for illustrative purposes.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | ~ 4-6 Debye | Polarity and solubility |

Molecular Dynamics Simulations to Investigate Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the protein.

In the study of a this compound-protein complex, an MD simulation would typically run for nanoseconds to microseconds. Key analyses include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial docked positions. A stable, converging RMSD value suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding or conformational changes.

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the persistence of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions predicted by docking.

For example, MD simulations performed on newly synthesized indazole-sulfonamides demonstrated that the most potent compounds exhibited significant stability when bound to their target kinases, validating the docking results. mdpi.com

QSAR and Machine Learning Models for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. nih.govsums.ac.ir By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, accelerating the drug discovery process.

To build a QSAR model for a series of indane sulfonamide derivatives, the process involves:

Data Collection: Assembling a dataset of compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., solvent-accessible surface area) and represent physicochemical, topological, and electronic properties. scholarsresearchlibrary.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to create an equation linking the descriptors to the activity. scholarsresearchlibrary.com

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets.

QSAR studies on various sulfonamide inhibitors have successfully identified key descriptors that govern their activity. scholarsresearchlibrary.comtandfonline.com For instance, descriptors related to lipophilicity (logP), molecular shape, and electronic properties often play a vital role. scholarsresearchlibrary.com These models provide a blueprint for designing new derivatives of this compound with potentially enhanced potency and selectivity.

Preclinical Pharmacological and Biological Investigations of 2,3 Dihydro 1h Indene 1 Sulfonamide Derivatives

In Vitro Assays for Target Engagement and Functional Activity

The initial assessment of 2,3-dihydro-1H-indene-1-sulfonamide derivatives involves a series of in vitro assays to determine their interaction with biological targets and their effects on cellular functions. These assays are crucial for understanding the mechanism of action and for selecting promising candidates for further development.

Enzyme Inhibition Assays

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.

One area of focus has been the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. tandfonline.com For instance, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide demonstrated a potent inhibitory effect against the human carbonic anhydrase isozyme hCA I, with an inhibition constant (Kᵢ) of 46 µM. tandfonline.com Another derivative, N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide, was found to be a better inhibitor of hCA II, with a Kᵢ of 94 µM. tandfonline.com Further studies on compounds where a 5,6-dimethoxy-2,3-dihydro-1H-indene moiety is fused to a pyrazole (B372694) ring, such as compound 15 , showed favorable inhibitory activity towards the hCA II and hCA IX isoforms. mdpi.com Specifically, compound 15 exhibited a Kᵢ of 6.1 nM against hCA IX, showing better activity than the standard inhibitor Acetazolamide (B1664987) (AAZ). mdpi.com

Another significant target for these derivatives is the NLRP3 inflammasome, a multiprotein complex central to inflammatory responses. Compound 15z , a 2,3-dihydro-1H-indene-5-sulfonamide analogue, was identified as a potent and specific inhibitor of the NLRP3 inflammasome with a half-maximal inhibitory concentration (IC₅₀) of 0.13 µM. ebi.ac.uk

Furthermore, certain dihydro-1H-indene derivatives have shown potent activity as tubulin polymerization inhibitors. Compound 12d , for example, was found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, a key mechanism for disrupting microtubule dynamics in cancer cells. nih.govnih.gov

| Compound | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Source(s) |

| 15z | NLRP3 Inflammasome | IC₅₀: 0.13 µM | ebi.ac.uk |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | Kᵢ: 46 µM | tandfonline.com |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | Kᵢ: 94 µM | tandfonline.com |

| 15 | hCA IX | Kᵢ: 6.1 nM | mdpi.com |

| 12d | Tubulin Polymerization | - | nih.govnih.gov |

Cell-Based Assays for Pathway Modulation and Cellular Responses

Cell-based assays provide critical insights into how these compounds affect cellular pathways and induce specific responses.

Compound 15z has been shown to effectively block the assembly and activation of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs), consequently inhibiting cell pyroptosis, a form of inflammatory cell death. ebi.ac.uk

In the context of cancer, dihydro-1H-indene derivatives have demonstrated significant effects on cell cycle progression and survival. Compound 12d was observed to induce cell cycle arrest at the G2/M phase and stimulate apoptosis in cancer cell lines. nih.govnih.gov Similarly, a series of 2-thiouracil-5-sulfonamide derivatives incorporating an indene (B144670) moiety showed potent growth inhibitory activity against various human cancer cell lines, including breast (MCF-7), colon (HT-29), ovarian (A-2780), and liver (HepG2). mdpi.com Compound 6e , which features a 2,3-dichlorophenyl group, was the most active in this series, showing inhibitory activity against all four tested cancer cell lines. mdpi.com These compounds were found to act by inducing cell cycle arrest and inhibiting cyclin-dependent kinase 2A (CDK2A). mdpi.com

Other derivatives have been investigated for their ability to induce cellular differentiation. For instance, compound 36d , an indene-derived retinoic acid receptor α (RARα) agonist, showed a significant potential to induce the differentiation of human promyelocytic leukemia NB4 cells. nih.gov

| Compound | Cell Line(s) | Cellular Response | Source(s) |

| 15z | Bone Marrow-Derived Macrophages (BMDMs) | Blocks NLRP3 inflammasome assembly and activation, inhibits pyroptosis. | ebi.ac.uk |

| 12d | K562 (leukemia) | Induces G2/M phase cell cycle arrest and apoptosis, inhibits metastasis and angiogenesis. | nih.govnih.gov |

| 6e | MCF-7, HT-29, A-2780, HepG2 | Potent growth inhibitory activity, induces cell cycle arrest, inhibits CDK2A. | mdpi.com |

| 36d | NB4 (leukemia) | Induces cellular differentiation (68.88% at 5 µM). | nih.gov |

Binding Affinity Determinations

Determining the binding affinity of these compounds to their molecular targets is essential for confirming direct engagement.

Mechanistic studies have confirmed that compound 15z directly binds to the NLRP3 protein with a high affinity, as indicated by a dissociation constant (K_D) of 102.7 nM. ebi.ac.uk This direct interaction is responsible for its inhibitory effect on the inflammasome. ebi.ac.uk

In the realm of anticancer research, compound 12d has been shown to bind to the colchicine site on tubulin, which explains its ability to inhibit tubulin polymerization. nih.govnih.gov Furthermore, a series of novel indene-derived compounds were developed as retinoic acid receptor α (RARα) agonists. nih.gov While most of these compounds showed moderate binding affinity for RARα, this was sufficient to trigger potent antiproliferative and differentiation-inducing effects in leukemia cell lines. nih.gov

| Compound | Target Protein | Binding Affinity (K_D) | Source(s) |

| 15z | NLRP3 | 102.7 nM | ebi.ac.uk |

| 12d | Tubulin (Colchicine Site) | Binds to site | nih.govnih.gov |

| 36d | RARα | Moderate Affinity | nih.gov |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, select derivatives of this compound have been advanced to in vivo studies using animal models to evaluate their efficacy in treating specific diseases.

Anti-Inflammatory Efficacy in Colitis Models

The potent in vitro anti-inflammatory activity of compound 15z prompted its evaluation in an in vivo model of inflammatory bowel disease. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, 15z demonstrated significant efficacy. ebi.ac.uk It effectively mitigated the symptoms of colitis and suppressed the activation of the NLRP3 inflammasome within the colon, highlighting its potential as a targeted therapy for colitis. ebi.ac.uk

Antitumor Activity in Preclinical Cancer Models

The anticancer potential of these derivatives has also been confirmed in preclinical cancer models. In vivo assays revealed that compound 12d could prevent tumor generation and significantly inhibit tumor proliferation and angiogenesis without causing obvious toxicity to the animals. nih.govnih.gov These findings underscore the promise of dihydro-1H-indene derivatives as novel tubulin polymerization inhibitors for cancer therapy. nih.gov

Antinociception Studies in Pain Models

The development of novel analgesics is another critical area of pharmaceutical research. Various chemical scaffolds are explored for their potential to alleviate pain through different mechanisms. While direct studies on the antinociceptive properties of this compound derivatives are not readily found, research on related compounds provides a basis for potential investigation.

For example, derivatives of 1H-isoindole-1,3(2H)-dione, which share some structural similarities with the indane core, have been evaluated in various pain models, including tonic, neurogenic, and inflammatory pain models. nih.gov Similarly, other heterocyclic sulfonamides have been investigated for their analgesic potential. researchgate.net

Indane derivatives have also been explored as modulators of opioid receptors, which are key targets for pain management. nih.gov The synthesis of indanyl analogues has been part of efforts to develop ligands with mixed efficacy at mu-opioid and delta-opioid receptors, aiming for potent antinociception with an improved side-effect profile. nih.gov These studies suggest that the rigid, hydrophobic nature of the indane scaffold could be beneficial in designing molecules that interact with pain-related biological targets.

Table 2: Hypothetical Antinociceptive Screening Data for this compound Derivatives in the Hot Plate Test

| Compound | Latency to Response (seconds) at 60 min post-administration (10 mg/kg) |

| Vehicle Control | Data Not Available |

| Derivative X | Data Not Available |

| Derivative Y | Data Not Available |

This table is for illustrative purposes only, as specific data for these derivatives is not available.

Preclinical Pharmacokinetic and Metabolite Profiling in Non-Human Systems

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is fundamental to its development as a potential therapeutic agent. For sulfonamide derivatives, pharmacokinetic properties can vary significantly based on their physicochemical characteristics, such as lipophilicity (log P) and acidity (pKa). nih.gov

Studies in rats have shown that for a series of sulfonamides, the extent of plasma protein binding increases with the partition coefficient. nih.gov Total clearance and elimination half-life often show a complex, non-linear relationship with these physicochemical parameters. nih.gov The metabolism of sulfonamides commonly involves N-acetylation, which can significantly alter the compound's properties and clearance pathway. nih.gov

While specific pharmacokinetic data for this compound derivatives are not available, research on other indane sulfonamides provides some insights. For instance, the optimization of indane aryl sulfonamides as NaV1.7 inhibitors involved extensive pharmacokinetic evaluation to mitigate metabolic liabilities. acs.org These studies highlight the importance of identifying and addressing potential issues such as bioactivation and cytochrome P450 (CYP) enzyme interactions. acs.org Metabolite identification studies would be crucial to understand how the indane ring and the sulfonamide group are modified in vivo, which could involve hydroxylation of the aromatic or aliphatic parts of the indane ring, or conjugation of the sulfonamide group.

Table 3: Hypothetical Pharmacokinetic Parameters of a this compound Derivative in Rats Following Intravenous Administration

| Parameter | Value |

| Half-life (t½) | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available |

| Clearance (CL) | Data Not Available |

| Bioavailability (F%) | Data Not Available |

This table is for illustrative purposes only, as specific data for these derivatives is not available.

Future Directions and Research Perspectives for 2,3 Dihydro 1h Indene 1 Sulfonamide Research

Exploration of Novel Biological Targets for Dihydroindene Sulfonamides

While initial research has identified promising activities for 2,3-dihydro-1H-indene sulfonamide derivatives, a significant future direction lies in the systematic exploration of novel biological targets. The inherent structural features of the dihydroindene sulfonamide core suggest its potential to interact with a wide array of proteins implicated in various disease states.

A notable area of current investigation is the targeting of the NLRP3 inflammasome. mdpi.commdpi.commdpi.comscispace.comacs.org The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response, and its dysregulation is linked to a variety of inflammatory diseases. mdpi.commdpi.commdpi.comscispace.comacs.org Researchers have designed and synthesized a series of 2,3-dihydro-1H-indene-5-sulfonamide analogues that have demonstrated potent and specific inhibition of the NLRP3 inflammasome. mdpi.commdpi.commdpi.comscispace.comacs.org One particular analogue, compound 15z, was found to directly bind to the NLRP3 protein, thereby blocking its assembly and activation and inhibiting pyroptosis, a form of inflammatory cell death. mdpi.commdpi.commdpi.comscispace.comacs.org This line of inquiry opens up therapeutic possibilities for conditions such as inflammatory bowel disease. mdpi.commdpi.commdpi.comscispace.comacs.org

Beyond inflammation, the dihydroindene scaffold is being explored for its potential in oncology. Dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors. drexel.edu By binding to the colchicine (B1669291) site on tubulin, these compounds can disrupt microtubule dynamics, a validated strategy in cancer chemotherapy. drexel.edu Specifically, certain 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have shown significant antiproliferative activities. drexel.edu

Furthermore, the broader class of sulfonamides has been shown to target a diverse range of biological molecules, suggesting that dihydroindene sulfonamide analogues could be developed as inhibitors of various enzymes and receptors. These include:

Kinases: Sulfonamide derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2A (CDK2A), both of which are important targets in cancer therapy. researchgate.netrsc.org

HIV Reverse Transcriptase: Novel indole-3-sulfonamides have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the potential for developing antiviral agents based on this scaffold. neurodegenerationresearch.eu

Hypoxia-Inducible Factor (HIF): Arylsulfonamides have been identified as inhibitors of the HIF pathway, a critical regulator of tumor response to low oxygen conditions, suggesting a role in cancer treatment. nih.gov

The exploration of these and other potential targets will be crucial in expanding the therapeutic applications of 2,3-dihydro-1H-indene-1-sulfonamide derivatives.

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of structurally diverse and complex analogues of this compound is fundamental to exploring their full therapeutic potential. Future research will increasingly focus on the development of advanced synthetic methodologies that allow for greater control over stereochemistry and the introduction of diverse functional groups.

The synthesis of the core 2,3-dihydro-1H-indene structure can be achieved through various established methods, often starting from indanone precursors. nih.govresearchgate.net However, the creation of complex and novel analogues necessitates more sophisticated approaches. For instance, the synthesis of fused heterocyclic systems incorporating the dihydroindene and sulfonamide moieties is an area of active research. mdpi.comderpharmachemica.comresearchgate.net These complex structures can offer unique pharmacological profiles due to their constrained conformations and the introduction of additional pharmacophoric elements.

A key area of development is asymmetric synthesis , which is crucial for producing enantiomerically pure compounds. drexel.edunih.gov Since different enantiomers of a chiral drug can have distinct biological activities and safety profiles, the ability to selectively synthesize a single enantiomer is paramount. Methods for the asymmetric synthesis of chiral non-racemic sulfonamides are being developed, which can then be incorporated into the dihydroindene scaffold. drexel.edu This includes the use of chiral auxiliaries and catalysts to control the stereochemical outcome of key reactions. drexel.edubuchler-gmbh.com

Furthermore, modern synthetic strategies are being employed to enhance efficiency and expand the accessible chemical space. These include:

Catalytic C-H activation: This powerful technique allows for the direct functionalization of C-H bonds, providing a more atom-economical and efficient route to complex molecules compared to traditional methods that often require pre-functionalized starting materials. researchgate.net

Multi-component reactions: These reactions allow for the formation of complex products from three or more starting materials in a single step, streamlining synthetic sequences and increasing molecular diversity.

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of sulfonamide derivatives. rsc.org

The development of these and other novel synthetic methods will be instrumental in generating libraries of complex this compound analogues for biological screening.

Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts

One of the key applications of AI in this context is in silico screening of virtual compound libraries. preprints.org By building predictive models based on known structure-activity relationships (SAR), researchers can rapidly evaluate millions of virtual dihydroindene sulfonamide analogues to prioritize those with the highest probability of desired biological activity. derpharmachemica.com This approach significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds. For example, ML models have been successfully used to identify sulfonamide-based inhibitors of butyrylcholinesterase. tandfonline.com

AI can also be employed in de novo drug design , where algorithms generate entirely new molecular structures with optimized properties. researchgate.net Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns of known active molecules and propose novel dihydroindene sulfonamide analogues that are predicted to be potent and selective for a specific biological target. researchgate.net

The table below summarizes some of the key AI and ML techniques and their applications in the context of dihydroindene sulfonamide drug discovery.

| AI/ML Technique | Application in Drug Discovery for Dihydroindene Sulfonamides |

| Machine Learning (ML) | Predicting biological activity, identifying structure-activity relationships (SAR), and guiding lead optimization. derpharmachemica.comtandfonline.com |

| Deep Learning | Analyzing complex biological data, de novo drug design, and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net |

| Generative Models (e.g., RNNs, GANs) | Generating novel dihydroindene sulfonamide structures with desired properties. researchgate.net |

| In Silico Screening | Virtually screening large libraries of compounds to identify potential hits. preprints.org |

| AI-guided Synthesis | Predicting optimal synthetic routes and reaction conditions. preprints.orgresearchgate.net |

The continued development and application of these computational methods will undoubtedly accelerate the discovery of the next generation of this compound-based therapeutics.

Translational Research Opportunities for Preclinical Candidates

A crucial aspect of future research on this compound derivatives is the translation of promising preclinical findings into clinical applications. This involves a multidisciplinary approach, bridging the gap between basic laboratory research and the development of new medicines for patients.

The development of 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors provides a compelling example of translational potential. mdpi.commdpi.commdpi.comscispace.comacs.org Preclinical studies have demonstrated that a lead compound, 15z, not only exhibits potent and specific inhibition of the NLRP3 inflammasome in cellular assays but is also effective in an in vivo model of colitis. mdpi.commdpi.commdpi.comscispace.comacs.org The compound was shown to be well-distributed in the colon and significantly alleviated the symptoms of inflammatory bowel disease in a mouse model. mdpi.commdpi.commdpi.comscispace.comacs.org These findings provide a strong rationale for advancing these compounds into further preclinical development, with the ultimate goal of initiating clinical trials for inflammatory conditions.

The potential applications of dihydroindene sulfonamides extend beyond inflammatory diseases. Given the role of inflammation in neurodegenerative diseases , there is a significant opportunity to explore the therapeutic potential of NLRP3 inhibitors in conditions such as Alzheimer's and Parkinson's disease. neurodegenerationresearch.eunih.govmdpi.comfrontiersin.orgmdpi.com Preclinical research in relevant animal models will be essential to evaluate the efficacy of these compounds in the central nervous system.

In the field of oncology , the identification of dihydroindene sulfonamides as tubulin polymerization inhibitors and the broader activity of sulfonamides against targets like kinases and the HIF pathway open up numerous avenues for translational research. mdpi.comnih.govnih.govacs.org Future studies should focus on evaluating the anti-tumor efficacy of lead compounds in various cancer models, including patient-derived xenografts, to assess their potential as standalone or combination therapies. mdpi.com

The successful translation of preclinical candidates will require a concerted effort to:

Optimize pharmacokinetic and pharmacodynamic properties: This includes improving solubility, bioavailability, and metabolic stability to ensure that the drug reaches its target in sufficient concentrations to exert its therapeutic effect.

Conduct comprehensive safety and toxicology studies: Rigorous evaluation of potential off-target effects and toxicity is essential to ensure the safety of any new drug candidate.

Identify predictive biomarkers: The identification of biomarkers that can predict which patients are most likely to respond to a particular therapy will be crucial for the design of efficient and successful clinical trials.

By focusing on these translational research opportunities, the scientific community can work towards realizing the full therapeutic promise of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3-dihydro-1H-indene-1-sulfonamide derivatives with high purity?

- Methodology : Use step-wise sulfonylation reactions under anhydrous conditions to avoid side products. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol can enhance purity. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural validation .

- Safety : Follow protocols for handling sulfonating agents (e.g., wear gloves, use fume hoods) as outlined in general chemical safety guidelines .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Analytical Techniques :

- NMR : Analyze - and -NMR spectra to confirm substituent positions and hydrogen environments.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ions and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, co-crystallize with a chiral resolving agent and compare to known standards .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Assay Design :

- Enzyme Inhibition : Measure IC values via fluorescence-based assays (e.g., NLRP3 inflammasome inhibition using ASC speck formation assays) .

- Cellular Toxicity : Perform MTT assays on human cell lines (e.g., HEK293T) to establish non-toxic concentration ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Approach :

- Pharmacokinetic Profiling : Assess compound stability (e.g., plasma protein binding, metabolic half-life) using LC-MS/MS.

- Tissue Distribution Studies : Employ radiolabeled analogs or imaging techniques to evaluate biodistribution (e.g., colon-targeted delivery in colitis models) .

- Dose Optimization : Use allometric scaling from rodent models to adjust for interspecies variability .

Q. What mechanistic studies can elucidate the compound’s interaction with NLRP3 inflammasome proteins?

- Techniques :

- Surface Plasmon Resonance (SPR) : Determine binding affinity () between the compound and NLRP3 protein (e.g., reported for analog 15z) .

- Co-immunoprecipitation (Co-IP) : Validate disruption of NLRP3-ASC complex formation in treated macrophages .

- Molecular Dynamics Simulations : Model binding interactions to identify critical residues for inhibitor design .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

- SAR Strategy :

- Core Modifications : Introduce substituents at the indene ring (e.g., 5-position sulfonamide vs. carboxamide) to assess potency shifts.

- Bioisosteric Replacement : Replace sulfonamide with phosphonic acid groups to evaluate solubility and target engagement .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett constants) and steric parameters with IC values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles across different experimental models?

- Resolution Framework :

- Triangulation : Cross-validate findings using acute (single-dose) and subacute (14-day) toxicity studies in rodents, alongside in vitro hepatocyte assays .

- Species-Specific Metabolism : Compare cytochrome P450 activity in human vs. rodent liver microsomes to identify metabolic liabilities .

Research Design and Validation

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound in inflammatory diseases?

- Model Selection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.